 
            | REACTION_CXSMILES | C(=O)([O-])[O-].[Na+].[Na+].[NH:7]1[CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][OH:14])[CH2:8]1.[CH2:15]([O:22][C:23](Cl)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O1CCCC1>[CH2:15]([O:22][C:23]([N:7]1[CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][OH:14])[CH2:8]1)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1.2| | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[Na+].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1CC(CCC1)CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    9.36 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)OC(=O)Cl                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the mixture was stirred for 1 hour and subsequently 7 hours at room temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                While the mixture was chilled in an ice bath                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The solvent was then evaporated                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                ethyl acetate was added to the residue                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The mixture was then washed sequentially with water, 0.1 mol/L hydrochloric acid and brine                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                by drying over magnesium sulfate and evaporation of the solvent                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=5:1->1:1)                                                                             | 
| Reaction Time | 7 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CO                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 9.15 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | C(=O)([O-])[O-].[Na+].[Na+].[NH:7]1[CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][OH:14])[CH2:8]1.[CH2:15]([O:22][C:23](Cl)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O1CCCC1>[CH2:15]([O:22][C:23]([N:7]1[CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][OH:14])[CH2:8]1)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1.2| | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[Na+].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1CC(CCC1)CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    9.36 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)OC(=O)Cl                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the mixture was stirred for 1 hour and subsequently 7 hours at room temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                While the mixture was chilled in an ice bath                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The solvent was then evaporated                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                ethyl acetate was added to the residue                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The mixture was then washed sequentially with water, 0.1 mol/L hydrochloric acid and brine                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                by drying over magnesium sulfate and evaporation of the solvent                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=5:1->1:1)                                                                             | 
| Reaction Time | 7 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CO                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 9.15 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |